Direct Binding Affinity Comparison: CB 34 Kd 0.19 nM vs. PK11195 Kd 20 nM at TSPO
CB 34 exhibits approximately 105-fold higher binding affinity for TSPO compared to the widely used reference ligand PK11195. Saturation binding experiments using [3H]CB 34 on rat cerebrocortical membranes yielded a dissociation constant (Kd) of 0.19 ± 0.02 nM [1]. In contrast, PK11195, an isoquinoline carboxamide TSPO antagonist, demonstrates a Kd of 20 nM under comparable conditions [2]. This difference in absolute binding affinity is directly quantified as a 105-fold higher affinity for CB 34, translating to substantially lower ligand requirements for saturation binding assays and higher signal-to-noise ratios in autoradiography and PET tracer development applications.
| Evidence Dimension | Dissociation constant (Kd) for TSPO binding |
|---|---|
| Target Compound Data | Kd = 0.19 ± 0.02 nM |
| Comparator Or Baseline | PK11195: Kd = 20 nM |
| Quantified Difference | CB 34 affinity ~105-fold higher than PK11195 |
| Conditions | Rat cerebrocortical membrane preparations; saturation binding assays |
Why This Matters
Researchers requiring high-sensitivity TSPO detection, particularly in tissues with low receptor density or for in vivo tracer applications, will achieve superior detection limits and reduced nonspecific binding with CB 34 compared to PK11195.
- [1] Pisu, M.G., Papi, G., Porcu, P., Trapani, G., Latrofa, A., Biggio, G., & Serra, M. (2001). Binding of [3H]CB 34, a selective ligand for peripheral benzodiazepine receptors, to rat brain membranes. European Journal of Pharmacology, 432(2-3), 129-134. View Source
- [2] Benavides, J., Quarteronet, D., Imbault, F., Malgouris, C., Uzan, A., Renault, C., Dubroeucq, M.C., Guérémy, C., & Le Fur, G. (1983). Labeling of peripheral-type benzodiazepine-binding sites in the rat brain by using [3H]PK 11195, an isoquinoline carboxamide derivative: kinetic studies and autoradiographic localization. Journal of Neurochemistry, 41(6), 1744-1750. View Source
